N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring and a pyridine ring, both of which are known for their significant roles in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize the reaction conditions to maximize yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Mechanism of Action
The exact mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular functions. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- 5-fluoro-6-methylpyridine-2-carboxamide
- N-(2-pyridyl)pyrazole derivatives
Uniqueness
What sets N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-9-8-10(2)19(18-9)7-6-16-14(20)13-5-4-12(15)11(3)17-13/h4-5,8H,6-7H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMLEGVMWLJNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NC(=C(C=C2)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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